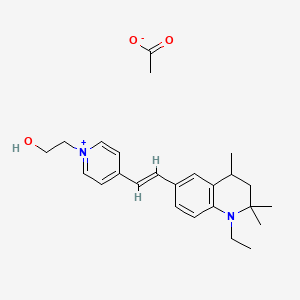
4-(2-(1-Ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-6-quinolyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(1-Ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-6-quinolyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate is a complex organic compound. It features a quinoline derivative and a pyridinium moiety, making it potentially interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1-Ethyl-1,2,3,4-tetrahydro-2,2,4-trimethyl-6-quinolyl)vinyl)-1-(2-hydroxyethyl)pyridinium acetate likely involves multiple steps, including the formation of the quinoline and pyridinium structures, followed by their coupling.
Formation of Quinoline Derivative: This step might involve the cyclization of an appropriate precursor under acidic or basic conditions.
Formation of Pyridinium Moiety: This could involve the alkylation of pyridine with an appropriate alkyl halide.
Coupling Reaction: The quinoline and pyridinium derivatives are then coupled, possibly through a vinyl linkage, under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for scale-up, including the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions could target the pyridinium moiety, converting it to a pyridine derivative.
Substitution: Various substitution reactions could occur, especially at the quinoline and pyridinium rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could yield a fully saturated compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Material Science:
Biology
Biological Activity: The compound might exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound in drug discovery.
Industry
Chemical Industry: Applications in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine.
Pyridinium Compounds: Compounds like pyridoxine (vitamin B6).
Uniqueness
The unique combination of quinoline and pyridinium moieties, along with the specific substitutions, likely imparts unique chemical and biological properties to the compound.
Properties
CAS No. |
83950-24-7 |
|---|---|
Molecular Formula |
C25H34N2O3 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-[4-[(E)-2-(1-ethyl-2,2,4-trimethyl-3,4-dihydroquinolin-6-yl)ethenyl]pyridin-1-ium-1-yl]ethanol;acetate |
InChI |
InChI=1S/C23H31N2O.C2H4O2/c1-5-25-22-9-8-20(16-21(22)18(2)17-23(25,3)4)7-6-19-10-12-24(13-11-19)14-15-26;1-2(3)4/h6-13,16,18,26H,5,14-15,17H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
KPVCSFKBYADAEE-UHFFFAOYSA-M |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=C/C3=CC=[N+](C=C3)CCO)C(CC1(C)C)C.CC(=O)[O-] |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=CC3=CC=[N+](C=C3)CCO)C(CC1(C)C)C.CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


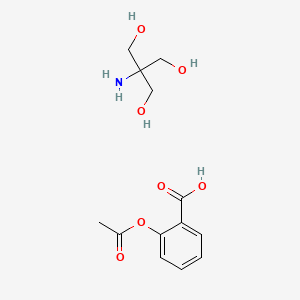
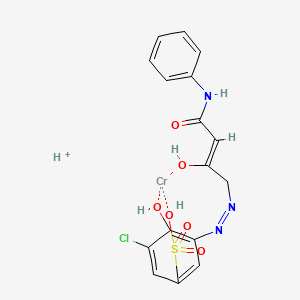

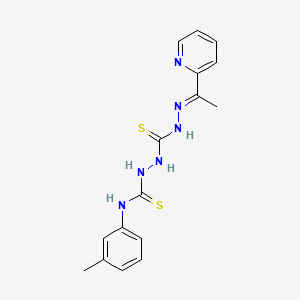
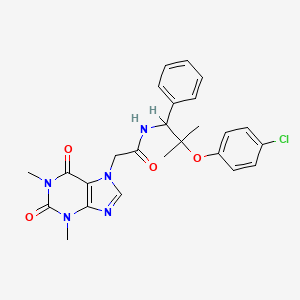
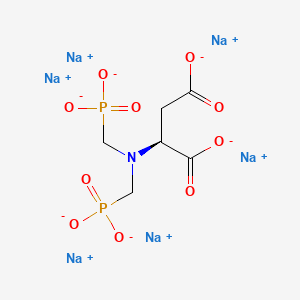

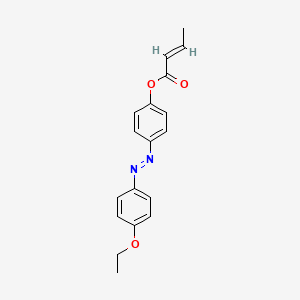
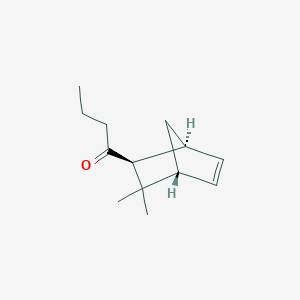
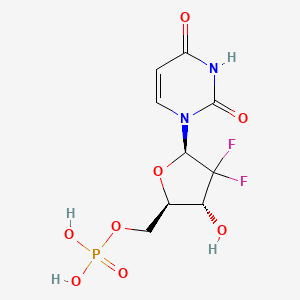


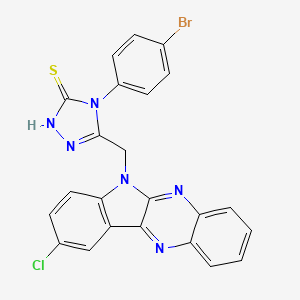
![4-amino-5-chloro-N-[[4-[(3-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride](/img/structure/B12712035.png)
